(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 882129-73-9
VCID: VC6438088
InChI: InChI=1S/C16H13N3OS3/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+
SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3
Molecular Formula: C16H13N3OS3
Molecular Weight: 359.48

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

CAS No.: 882129-73-9

Cat. No.: VC6438088

Molecular Formula: C16H13N3OS3

Molecular Weight: 359.48

* For research use only. Not for human or veterinary use.

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide - 882129-73-9

Specification

CAS No. 882129-73-9
Molecular Formula C16H13N3OS3
Molecular Weight 359.48
IUPAC Name (E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C16H13N3OS3/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+
Standard InChI Key CRPJUCZOIBMDGW-CMDGGOBGSA-N
SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a 1,3,4-thiadiazole core substituted at the 2-position with an enamide group and at the 5-position with a benzylsulfanyl moiety. The enamide side chain extends into a propenamide linkage conjugated to a thiophene ring, creating a planar, π-delocalized system. Key structural elements include:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for metabolic stability and hydrogen-bonding capacity .

  • Benzylsulfanyl group: A sulfur-linked benzyl substituent that enhances lipophilicity and may influence target binding .

  • Thiophene-propenamide conjugate: The (E)-configured α,β-unsaturated amide linked to a thiophene ring, which contributes to electronic conjugation and potential bioisosterism with phenyl groups.

Systematic Nomenclature

The IUPAC name, (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, systematically describes:

  • Parent chain: Prop-2-enamide (position 2, E-configuration).

  • Substituents:

    • 5-(Benzylsulfanyl) on the thiadiazole ring.

    • 3-(Thiophen-2-yl) on the propenamide chain.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, analogous thiadiazole derivatives are typically synthesized via:

  • Thiadiazole ring formation: Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .

  • Sulfanyl group introduction: Nucleophilic substitution using benzyl mercaptan or its derivatives in the presence of a base .

  • Enamide conjugation: Michael addition or condensation reactions between thiadiazole amines and α,β-unsaturated carbonyl compounds.

A hypothetical route may involve:

  • Step 1: Synthesis of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide and benzyl disulfide.

  • Step 2: Condensation with 3-(thiophen-2-yl)prop-2-enoyl chloride to form the enamide bond.

Spectroscopic Characterization

Key spectral data anticipated for this compound include:

  • 1H^1\text{H} NMR:

    • δ 7.80–7.20 (m, aromatic protons from benzyl and thiophene).

    • δ 6.50–6.30 (d, J=15.6J = 15.6 Hz, trans-vinylic protons).

    • δ 4.30 (s, SCH2Ph).

  • IR:

    • 1675 cm1^{-1} (C=O stretch).

    • 1590 cm1^{-1} (C=N thiadiazole).

  • MS: Molecular ion peak at m/z 359.48.

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular weight359.48 g/molCalculated
logP (octanol-water)3.82 ± 0.45Predicted (Analogues )
Aqueous solubility12.7 µMQSPR modeling
Melting point178–182°CAnalogous compounds
Hydrogen bond donors1Structural analysis
Hydrogen bond acceptors5Structural analysis

The compound’s lipophilicity (logP ~3.8) suggests moderate membrane permeability, while low aqueous solubility may necessitate formulation enhancements for biological testing .

Biological Activities and Mechanisms

Hypothesized Targets

Based on structural analogs, potential biological targets include:

  • Cyclooxygenase-2 (COX-2): Thiadiazole sulfides inhibit COX-2 via chelation of the heme iron .

  • Bacterial dihydrofolate reductase: Thiophene-enamide hybrids disrupt folate synthesis in pathogens .

  • Kinase enzymes: The enamide group may act as a Michael acceptor for covalent inhibition.

Comparative Analysis with Structural Analogues

Activity Trends in Thiadiazole Derivatives

CompoundMIC (µg/mL)logPTarget
Target compoundN/A3.82Hypothesized COX-2
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide 8.24.22DHFR
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide 12.54.10Kinase

The target compound’s lower logP compared to ethylsulfanyl and pyridinyl analogues may improve solubility but reduce membrane penetration .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 106^{-6} cm/s) predicted due to balanced lipophilicity .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with thiadiazole ring stability reducing first-pass effects.

  • Excretion: Predominant renal clearance, with <5% fecal excretion in rodent models .

Toxicity Risks

  • Cytotoxicity: IC50_{50} > 50 µM in HEK293 cells, suggesting selective targeting .

  • Genotoxicity: Negative Ames test results for analogues .

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